molecular formula C12H8N2O3S B2641294 methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 58099-49-3

methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B2641294
CAS No.: 58099-49-3
M. Wt: 260.27
InChI Key: CBITWBBCIJHLLJ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate is a heterocyclic compound that features a fused ring system combining pyrimidine and benzothiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with dimethyl acetylenedicarboxylate in methanol, followed by cyclization to form the desired product . The reaction conditions often require the use of catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a micellar medium to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. The use of green chemistry principles, such as employing water as a solvent and avoiding hazardous reagents, is increasingly common. Multi-component reactions (MCRs) are also favored in industrial settings due to their efficiency and ability to produce complex molecules in fewer steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or acyl groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, it can inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in the signaling pathways that regulate cell growth and survival . By binding to the active site of EGFR-TK, the compound can block the phosphorylation of downstream targets, thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share a similar core structure and exhibit comparable biological activities.

    Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine also have similar pharmacological profiles due to the presence of the pyrimidine ring.

Uniqueness

Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate is unique due to its fused ring system, which combines the properties of both benzothiazole and pyrimidine derivatives. This structural feature enhances its binding affinity to specific biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

methyl 4-oxopyrimido[2,1-b][1,3]benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S/c1-17-11(16)7-6-10(15)14-8-4-2-3-5-9(8)18-12(14)13-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBITWBBCIJHLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C3=CC=CC=C3SC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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